molecular formula C12H13N3OS B2703810 N-ethyl-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105219-53-1

N-ethyl-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B2703810
CAS RN: 1105219-53-1
M. Wt: 247.32
InChI Key: MUKHZBBKVNCUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-(phenylamino)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are significant in medicinal chemistry and have been utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxamides involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protection of the amino group with di-tert-butyl dicarbonate . The ester group of the compound is then hydrolyzed .


Molecular Structure Analysis

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reaction of ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol forms the basis of the chemical reactions involving this compound . The reaction mixture is stirred and refluxed for 12 hours, and the progress of the reaction is monitored by TLC .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer

Research has utilized various metabolites, including thiazole derivatives, as biomarkers for investigating the impact of tobacco on cancer. The utility of these assays provides insights into carcinogen dose, exposure, and metabolism in humans, highlighting the role of specific metabolites derived from tobacco-specific carcinogens (Hecht, 2002).

Novel Thiazole Derivatives: Therapeutic Applications

Thiazole rings, including derivatives similar in structure to N-ethyl-2-(phenylamino)thiazole-4-carboxamide, have been extensively researched for their potential as therapeutic agents. Their applications range from acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, to antitumor or cytotoxic drugs. The review of patents from 2008 to 2012 highlights the development and application of these compounds in various therapeutic areas (Leoni et al., 2014).

Saturated Five-Membered Thiazolidines and Their Derivatives

Thiazolidine motifs, closely related to thiazole derivatives, have been identified as significant in both organic synthesis and medicinal chemistry. These motifs are present in a variety of natural and bioactive compounds, showcasing diverse pharmacological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The review summarizes synthetic approaches and pharmacological activities of thiazolidine derivatives, providing insights into their therapeutic applications (Sahiba et al., 2020).

A Brief Literature and Review of Patents on Thiazole Related Derivatives

This review focuses on the therapeutic applications of thiazole derivatives, highlighting their importance in anti-infective and anticancer research. Thiazole compounds have been recognized for their broad biological activities, such as antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities. The review spans patents filed from 2000 to 2017, emphasizing the ongoing interest and potential of thiazole derivatives in drug development (Sharma et al., 2019).

Future Directions

Thiazole derivatives have shown promise in various therapeutic roles, and there is ongoing research into finding new compounds related to this scaffold . These compounds could potentially be developed into effective drugs with lesser side effects .

properties

IUPAC Name

2-anilino-N-ethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-13-11(16)10-8-17-12(15-10)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKHZBBKVNCUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.